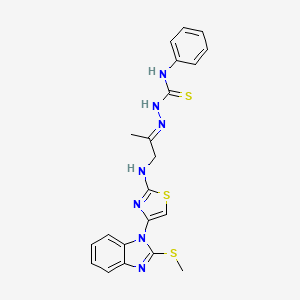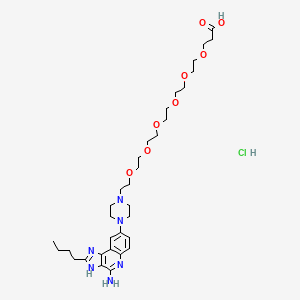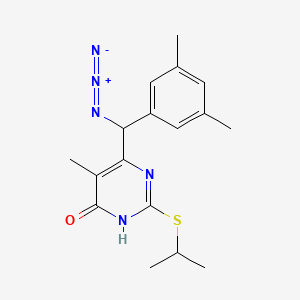
Chlorzoxazone-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorzoxazone-13C is a centrally acting muscle relaxant used to treat muscle spasms and the resulting pain or discomfort. It is a carbon-13 labeled version of Chlorzoxazone, which is used in scientific research to trace and study the metabolic pathways and pharmacokinetics of the compound. The labeling with carbon-13 allows for more precise tracking in various analytical techniques.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Chlorzoxazone-13C involves the incorporation of carbon-13 into the molecular structure of Chlorzoxazone. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors. The reaction conditions typically involve controlled environments to ensure the incorporation of the isotope without altering the chemical properties of the compound.
Industrial Production Methods: Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of carbon-13 labeled starting materials and optimized reaction conditions to maximize yield and purity. The production process is carefully monitored to ensure consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Chlorzoxazone-13C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated metabolites.
Reduction: The compound can undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, particularly involving the chlorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic reagents like sodium hydroxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions include hydroxylated derivatives and substituted analogs of this compound.
Wissenschaftliche Forschungsanwendungen
Chlorzoxazone-13C is widely used in scientific research due to its labeled carbon-13 isotope, which allows for precise tracking in various studies. Some of its applications include:
Chemistry: Used in studies involving metabolic pathways and reaction mechanisms.
Biology: Employed in research on enzyme interactions and metabolic processes.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of Chlorzoxazone in the body.
Industry: Applied in the development of new drugs and therapeutic agents by providing detailed insights into the compound’s behavior.
Wirkmechanismus
Chlorzoxazone-13C exerts its effects by acting on the central nervous system. It primarily affects the spinal cord and subcortical areas of the brain, where it inhibits multisynaptic reflex arcs involved in producing and maintaining skeletal muscle spasms. The compound interacts with gamma-aminobutyric acid (GABA) receptors and voltage-gated calcium channels, leading to muscle relaxation and pain relief.
Vergleich Mit ähnlichen Verbindungen
Chlorzoxazone-13C can be compared with other muscle relaxants such as:
Cyclobenzaprine: Another centrally acting muscle relaxant used for similar indications but with a different mechanism of action.
Tizanidine: A muscle relaxant that works by inhibiting presynaptic motor neurons.
Metaxalone: Similar to Chlorzoxazone but with a different chemical structure and mechanism.
Uniqueness: this compound is unique due to its carbon-13 labeling, which allows for detailed tracking and analysis in scientific research. This feature distinguishes it from other muscle relaxants that do not have isotopic labeling.
Eigenschaften
Molekularformel |
C7H4ClNO2 |
|---|---|
Molekulargewicht |
170.56 g/mol |
IUPAC-Name |
5-chloro-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C7H4ClNO2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)/i7+1 |
InChI-Schlüssel |
TZFWDZFKRBELIQ-CDYZYAPPSA-N |
Isomerische SMILES |
C1=CC2=C(C=C1Cl)N[13C](=O)O2 |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)NC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ruthenium, [N-[(1R,2R)-2-(amino-kappaN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kappaN]chloro[(1,2,3,4,5,6-eta)-1-methyl-4-(1-methylethyl)benzene]-](/img/structure/B12394670.png)


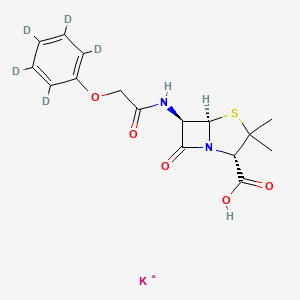
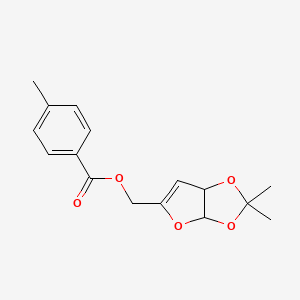
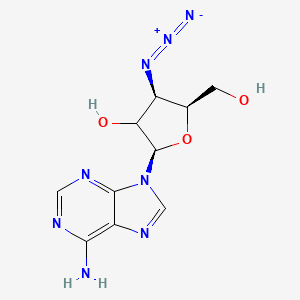

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-N-(naphthalen-2-ylmethyl)-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12394724.png)
